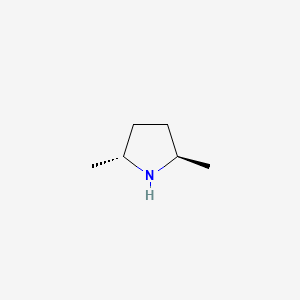

(2R,5R)-2,5-dimethylpyrrolidine

Beschreibung

Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are fundamental to the practice of asymmetric synthesis, acting in various capacities to influence the stereochemical outcome of a reaction. They can function as chiral auxiliaries, temporarily attached to a substrate to direct a subsequent stereoselective transformation, or as chiral catalysts, participating in the reaction cycle to generate a chiral product without being consumed. Furthermore, chiral amines can serve as resolving agents for the separation of racemic mixtures and are crucial building blocks for the synthesis of more complex chiral molecules, including a vast number of pharmaceuticals. The prevalence of chiral amine fragments in approximately 40-45% of small-molecule drugs underscores their immense importance. Their utility stems from their ability to form transient chiral complexes, iminium ions, or enamines, which effectively control the facial selectivity of approaching reagents.

Historical Context of Pyrrolidine-Based Chiral Scaffolds

The use of pyrrolidine-based structures in asymmetric synthesis has a rich history, with natural products often providing the initial inspiration. The amino acid proline, with its inherent pyrrolidine (B122466) ring and defined stereochemistry, was among the first to be recognized for its catalytic potential. The pioneering work in the early 1970s on proline-catalyzed intramolecular aldol (B89426) reactions laid the groundwork for the burgeoning field of organocatalysis. Over the decades, chemists have moved beyond naturally occurring pyrrolidines to design and synthesize a diverse array of substituted derivatives. This has allowed for the fine-tuning of steric and electronic properties to achieve higher levels of stereoselectivity in a broader range of reactions. The development of C2-symmetric pyrrolidines, such as (2R,5R)-2,5-dimethylpyrrolidine, marked a significant advancement, offering a rigid and well-defined chiral environment.

Overview of this compound as a Privileged Chiral Motif

This compound stands out as a "privileged" chiral motif, a term used to describe a structural framework that is capable of providing high levels of stereocontrol across a wide variety of reactions and with diverse substrates. Its C2-symmetry, where the two methyl groups are in a trans configuration, creates a well-defined and predictable chiral pocket around the nitrogen atom. This structural feature is crucial for its effectiveness in asymmetric catalysis, including applications in asymmetric hydrogenation and various carbon-carbon bond-forming reactions. The synthesis of this chiral auxiliary has been the subject of considerable research to provide efficient access to this valuable molecule.

The utility of this compound is continually expanding, solidifying its status as a cornerstone in the toolbox of the modern synthetic organic chemist. Its structural simplicity, coupled with its profound ability to control stereochemistry, ensures its continued relevance in the ongoing development of new and efficient asymmetric transformations.

Eigenschaften

IUPAC Name |

(2R,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348946 | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39713-72-9, 62617-70-3 | |

| Record name | 2,5-Dimethylpyrrolidine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62617-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis of 2r,5r 2,5 Dimethylpyrrolidine and Its Stereoisomers

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach leverages the inherent chirality of these precursors to control the stereochemistry of the final product.

Synthetic Routes from L-Alanine

One of the earliest and most significant stereoselective syntheses of (2R,5R)-2,5-dimethylpyrrolidine was developed from the readily available amino acid, L-alanine. The strategy, pioneered by Schlessinger, provides access to both enantiomers of trans-2,5-dimethylpyrrolidine by starting with either D- or L-alanine.

The synthesis commences with the reduction of D-alanine to the corresponding amino alcohol. The amine functionality is then selectively protected, for instance, with a benzyl (B1604629) chloroformate group. This is followed by a series of transformations that ultimately lead to the formation of the pyrrolidine (B122466) ring with the desired trans stereochemistry. The key to controlling the stereochemistry lies in the inherent chirality of the starting alanine.

Key Features of the L-Alanine Route:

| Feature | Description |

| Starting Material | D- or L-Alanine |

| Key Advantage | Access to both enantiomers of the target molecule. |

| General Approach | Reduction of the amino acid, selective protection, and subsequent cyclization. |

Preparation from 2,5-Hexanedione (B30556)

Another classical approach involves the reaction of 2,5-hexanedione with a chiral amine. While 2,5-hexanedione itself is achiral, the use of a chiral amine, often derived from the chiral pool, can induce diastereoselectivity in the cyclization reaction, leading to the formation of an enantioenriched 2,5-dimethylpyrrolidine (B123346). The efficiency and stereoselectivity of this method are highly dependent on the choice of the chiral auxiliary. This method has been utilized to produce (-)-(2R,5R)-2,5-dimethylpyrrolidine. A practical synthesis of the chiral precursor (2R,5R)-2,5-hexanediol has also been reported, which can be a valuable starting material for this route.

Strategies Utilizing D-Mannitol Derivatives

Carbohydrates, with their multiple stereocenters, serve as excellent chiral pool starting materials. D-mannitol, in particular, has been employed in the synthesis of 2,5-disubstituted pyrrolidines. A strategy developed by Kibayashi and co-workers utilizes a derivative of D-mannitol to construct the chiral pyrrolidine framework. This approach leverages the well-defined stereochemistry of the carbohydrate to control the formation of the new stereocenters in the pyrrolidine ring.

De Novo Asymmetric Synthetic Methodologies

De novo asymmetric synthesis aims to create chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst or reagent. These methods offer flexibility and can often provide access to a wider range of stereoisomers.

Intramolecular Amidomercuration Approaches

A highly effective and stereoselective synthesis of trans-2,5-dimethylpyrrolidine has been achieved through an intramolecular amidomercuration reaction. This method involves the cyclization of an N-acyl derivative of a 5-aminohex-1-ene. The key step is the treatment with a mercury(II) salt, such as mercuric acetate, which induces the cyclization. Subsequent reduction of the organomercury intermediate, typically with sodium borohydride, affords the pyrrolidine ring. This approach has been shown to proceed with high diastereoselectivity, yielding predominantly the trans-2,5-dimethylpyrrolidine isomer.

Reaction Scheme of Intramolecular Amidomercuration:

| Step | Reagents | Outcome |

| Acylation | RCOCl | Formation of N-acyl-5-aminohex-1-ene |

| Cyclization | Hg(OAc)₂ | Formation of organomercury intermediate |

| Reduction | NaBH₄ | Formation of trans-2,5-dimethylpyrrolidine |

The yields for the cyclization step are reported to be in the range of 90-98%.

Catalytic Asymmetric C–H Insertion Strategies

More recent advancements have focused on the development of catalytic asymmetric C–H insertion reactions for the synthesis of 2,5-disubstituted pyrrolidines. These methods are highly atom-economical and offer a direct route to functionalize the pyrrolidine ring. One such strategy, developed by Davies and co-workers, utilizes a rhodium(II) catalyst to perform two consecutive C–H insertions into a pyrrolidine moiety, leading to C₂-symmetrical products with high enantio- and diastereocontrol.

Another approach involves a de novo synthesis from simple hydrocarbons through two consecutive C(sp³)–H amination reactions. This rhodium(II)-catalyzed asymmetric nitrene C–H insertion, using a chiral rhodium catalyst, enables the construction of the pyrrolidine ring with controlled stereochemistry. These catalytic methods represent the cutting edge of pyrrolidine synthesis, offering powerful tools for the creation of structurally diverse and enantioenriched molecules.

Stereoselective Cyclization Reactions

The creation of the chiral centers at the C2 and C5 positions of the pyrrolidine ring is a key challenge in the synthesis of this compound. Stereoselective cyclization reactions are a powerful strategy to achieve this, wherein a precursor molecule is induced to form the ring in a way that controls the three-dimensional arrangement of the methyl groups.

One notable approach involves the reaction of chiral starting materials. For instance, Sasaki and coworkers developed a stereocontrolled synthesis by reacting a glycerol-derived bistriflate with an aminosulfone. This method leads to the pyrrolidine through two sequential SN2 displacements, which includes a stereospecific cyclization step. A significant advantage of this route is that both cis- and trans- isomers can be accessed because each enantiomer of the glycerol-derived starting material is readily available.

Another strategy employs an iodocyclization reaction. This method has been used for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic sulfonamides. nih.gov The reaction of these sulfonamides with iodine and potassium carbonate prompts a cyclization that forms the pyrrolidine ring, yielding trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov Davis and colleagues have also utilized iodocyclization following a diastereoselective Mannich reaction to construct the pyrrolidine ring stereoselectively.

Metal-catalyzed cyclizations also offer a pathway to chiral pyrrolidines. For example, Wacker-type aerobic oxidative cyclization of alkenes with tert-butanesulfinamide nucleophiles can produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, a "clip-cycle" methodology using a chiral phosphoric acid catalyst has been developed for an asymmetric intramolecular Michael cyclization, which produces chiral pyrrolidines with high enantioselectivity and yield. whiterose.ac.uk

| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|

| Sequential SN2 Displacement | Glycerol-derived bistriflate, aminosulfone | Access to both cis and trans isomers | |

| Iodocyclization | Iodine, potassium carbonate | trans-2,5-disubstituted pyrrolidines | nih.gov |

| Wacker-Type Aerobic Oxidative Cyclization | Pd(II) catalyst, tBu-sulfinamide | cis-2,5-disubstituted pyrrolidines | nih.gov |

| Asymmetric Intramolecular Michael Cyclization | Chiral phosphoric acid catalyst ((R)-TRIP) | High enantioselectivity | whiterose.ac.uk |

Biocatalytic Approaches to Chiral Pyrrolidines

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral compounds like this compound. Enzymes, operating under mild conditions, can catalyze reactions with exceptional levels of stereocontrol.

A prominent biocatalytic method is the asymmetric reduction of prochiral imines using imine reductases (IREDs). nih.govnih.gov These enzymes have gained significant interest for their ability to produce chiral secondary and tertiary amines. nih.gov For example, an (R)-imine reductase from Streptomyces sp. GF3587 has been overexpressed in E. coli to create a whole-cell biocatalyst. nih.gov This biocatalyst has demonstrated high catalytic activity and enantioselectivity in the reduction of various cyclic imines. nih.gov

Another powerful biocatalytic strategy is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. wikipedia.org Lipases are commonly used for this purpose, often in the acetylation of racemic alcohols or the hydrolysis of racemic esters. rsc.orgmdpi.com For instance, PS lipase (B570770) has been used to acetylate a racemic 2,5-disubstituted-dihydroxy pyrrolidine, yielding the diacetate product and the remaining diol with excellent enantioselectivity. rsc.org

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. nih.gov For example, Lipase PS-IM has been used in combination with a ruthenium catalyst for the dynamic kinetic resolution of 3-hydroxy-pyrrolidine, achieving a high yield and excellent enantioselectivity. rsc.org

| Biocatalytic Method | Enzyme Class | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Imine Reductases (IREDs) | Prochiral cyclic imines | Direct synthesis of chiral amines with high enantioselectivity | nih.govnih.gov |

| Kinetic Resolution | Lipases | Racemic pyrrolidine derivatives (e.g., alcohols, esters) | Separation of enantiomers based on selective enzymatic reaction | rsc.orgmdpi.com |

| Dynamic Kinetic Resolution (DKR) | Lipases + Metal Catalyst | Racemic pyrrolidine derivatives | Theoretical 100% yield of a single enantiomer | rsc.orgnih.gov |

Resolution of Racemic Mixtures to Obtain Enantiopure this compound

When stereoselective syntheses are not employed, this compound is often produced as part of a racemic mixture. The separation of this mixture into its constituent enantiomers is a crucial step to obtain the enantiopure compound. This process is known as chiral resolution. wikipedia.org

The most common method for resolving racemic amines like 2,5-dimethylpyrrolidine is through the formation of diastereomeric salts. wikipedia.orgspcmc.ac.in This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgspcmc.ac.in The resulting products are a pair of diastereomeric salts (e.g., (2R,5R)-amine·(R)-acid and (2S,5S)-amine·(R)-acid). Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. spcmc.ac.in After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. wikipedia.org

A specific example is the resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids, which are intermediates for chiral compounds. nih.gov These racemic acids were successfully resolved using (R)- or (S)-1-phenylethylamine as the resolving agent. nih.govresearchgate.net The use of six equivalents of the resolving agent followed by recrystallization yielded the (2R,5R)-enriched product with high enantiomeric excess. nih.gov

Enzymatic kinetic resolution, as mentioned in the previous section, is also a valid method for separating racemic mixtures of pyrrolidine derivatives. wikipedia.orgnih.gov

2r,5r 2,5 Dimethylpyrrolidine As a Chiral Ligand in Transition Metal Catalysis

Ligand Design and Coordination Chemistry

The efficacy of (2R,5R)-2,5-dimethylpyrrolidine in asymmetric catalysis stems from its C2 symmetry and the conformational rigidity of the pyrrolidine (B122466) ring. These features allow for the creation of well-defined chiral environments around a metal center, which is crucial for effective stereochemical control.

Derivatization for Metal Complexation (e.g., Phosphinamine Ligands)

The secondary amine functionality of this compound serves as a convenient handle for the introduction of various donor groups, enabling the synthesis of a diverse range of chiral ligands. One prominent class of such ligands is phosphinamine ligands, where one or both of the nitrogen atoms are functionalized with phosphine (B1218219) moieties.

The synthesis of these ligands typically involves the reaction of this compound with a suitable phosphine-containing electrophile, such as a chlorophosphine. For instance, the reaction with chlorodiphenylphosphine (B86185) can yield a monophosphinamine or a C2-symmetric bis(phosphinamine) ligand, depending on the stoichiometry. These P,N-ligands can effectively chelate to transition metals, creating a chiral pocket around the metal center. The steric and electronic properties of the phosphine group can be readily tuned to optimize the ligand for a specific catalytic application.

Pincer Ligand Architectures Incorporating this compound

Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, have gained considerable attention due to the high stability they impart to the resulting metal complexes. The this compound moiety has been successfully incorporated into PNN (Phosphorus-Nitrogen-Nitrogen) pincer ligand architectures.

A common strategy for the synthesis of these ligands involves the functionalization of a central pyridine (B92270) ring with two arms, one of which incorporates the chiral pyrrolidine. For example, a lutidine-based PNN pincer ligand can be synthesized by first reacting 2,6-lutidine with this compound to introduce the chiral amine, followed by lithiation of the remaining methyl group and reaction with a chlorophosphine to install the phosphine arm. These ligands form stable, well-defined complexes with transition metals like ruthenium, creating a robust chiral environment for catalysis.

Symmetry Considerations in Ligand Design (C2-Symmetric Ligands)

The concept of C2 symmetry is a powerful principle in the design of chiral ligands. A C2-symmetric ligand possesses a twofold rotational axis of symmetry, which can significantly reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. The inherent C2 symmetry of the this compound backbone makes it an ideal scaffold for the construction of C2-symmetric ligands.

By symmetrically functionalizing both nitrogen atoms of the pyrrolidine ring, a variety of C2-symmetric ligands can be prepared. For example, reaction with two equivalents of a phosphine-containing group leads to C2-symmetric bis(phosphinamine) ligands. Similarly, attachment of other coordinating groups, such as pyridyl or oxazolinyl moieties, in a symmetric fashion generates other classes of C2-symmetric ligands. The well-defined and predictable coordination geometry of these ligands is a key factor in their success in asymmetric catalysis.

Applications in Asymmetric Metal-Catalyzed Reactions

Ligands derived from this compound have proven to be highly effective in a range of asymmetric transformations catalyzed by transition metals, most notably palladium and ruthenium.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand. Ligands incorporating the this compound scaffold have been successfully employed in this reaction, demonstrating high levels of stereocontrol.

In a typical reaction, a palladium precursor is combined with a chiral ligand derived from this compound. The resulting chiral catalyst then mediates the reaction between an allylic substrate and a nucleophile, leading to the formation of an enantioenriched product. The C2-symmetric nature of many of these ligands is instrumental in achieving high enantiomeric excesses (ee).

| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) |

| C2-Symmetric Phosphinamine | 1,3-Diphenylallyl acetate | Dimethyl malonate | 95 | 92 |

| Chiral P,N-Ligand | Rac-1,3-diphenyl-2-propenyl acetate | Sodium dimethyl malonate | 98 | 85 |

| Phosphoramidite (B1245037) Ligand | 1,3-Dioxan-2-one | Phenylalanine ethyl ester | 88 | 94 |

Ruthenium-Catalyzed Asymmetric Transformations

Ruthenium complexes bearing chiral ligands derived from this compound have shown significant promise in asymmetric catalysis, particularly in hydrogenation reactions. The aforementioned PNN pincer ligands, for example, form robust ruthenium hydride complexes that can effectively catalyze the asymmetric hydrogenation of prochiral ketones and olefins.

The chiral environment created by the this compound-based pincer ligand dictates the facial selectivity of hydride delivery to the substrate, resulting in the formation of one enantiomer of the product in excess. While the development of these catalysts is ongoing, initial results have demonstrated their potential for achieving high enantioselectivity in these important transformations.

| Ligand Type | Substrate | Reaction Type | Yield (%) | ee (%) |

| PNN Pincer Ligand | Acetophenone | Asymmetric Hydrogenation | 75 | 88 |

| PNN Pincer Ligand | 1-Naphthyl methyl ketone | Asymmetric Hydrogenation | 82 | 91 |

| PNN Pincer Ligand | 4-Methoxyacetophenone | Asymmetric Hydrogenation | 78 | 85 |

Copper-Catalyzed Stereoselective Reductive Coupling

Copper-catalyzed reductive coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, particularly for the synthesis of molecules with vicinal stereocenters. acs.orgnih.gov These reactions often involve the coupling of π-unsaturated compounds like imines and allenes in the presence of a copper hydride catalyst, which is generated in situ. The use of chiral ligands is essential for controlling the stereochemical outcome of these transformations.

Chiral 1,2-diamino compounds are valuable synthons and their preparation via stereoselective methods is of significant interest. acs.orgnih.gov Copper-catalyzed reductive coupling of chiral allenamides with aldimines provides access to chiral 1,2-diamino derivatives as single stereoisomers in high yields. acs.orgnih.gov The reaction demonstrates broad substrate scope and high diastereoselectivity. acs.org

While specific examples employing this compound in this context are emerging, the established success of other chiral diamine and bis(phosphine) ligands highlights the potential of this scaffold. For instance, a diastereodivergent synthesis of syn- and anti-1,2-diamines has been achieved through the copper-catalyzed reductive coupling of 2-azatrienes and imines, where the choice of a chiral bis(phosphine) ligand (like Ph-BPE or t-Bu-BDPP) dictates which diastereomer is formed. nih.govchemrxiv.org

Table 2: Diastereodivergent Cu-Catalyzed Reductive Coupling of Azatrienes and Imines This table illustrates the principle of ligand control in achieving different diastereomers.

| Entry | Ligand | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | Ph-BPE | anti-Diamine | >20:1 | >99:1 |

| 2 | t-Bu-BDPP | syn-Diamine | 1:>20 | 97:3 |

Data sourced from a study on the diastereodivergent synthesis of diamines using different chiral phosphine ligands. nih.govchemrxiv.org

Rhodium-Catalyzed Reactions

Rhodium catalysts have been widely used in a variety of organic transformations, including C-H activation/functionalization and cyclization reactions. The use of chiral ligands with rhodium complexes allows for high levels of stereocontrol in these processes.

A notable application is in the asymmetric C-H amination, where a chiral rhodium(II) catalyst can direct the insertion of a nitrene into a C-H bond. colab.ws This methodology has been used to synthesize 2,5-disubstituted pyrrolidines from simple hydrocarbon precursors through two sequential C(sp³)–H amination reactions. nih.gov This de novo strategy highlights the power of rhodium catalysis in constructing the pyrrolidine ring itself with high stereocontrol. nih.gov

Furthermore, rhodium(II) catalysts have been employed for the desymmetrization of C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes, leading to cycloheptatriene-incorporated paracyclophanes in high enantiomeric excess (78–98% ee). nih.gov This demonstrates the ability of chiral rhodium catalysts to differentiate between enantiotopic positions in a symmetrical molecule. nih.gov Although these examples may not use this compound directly as the ligand, they showcase the types of rhodium-catalyzed reactions where C₂-symmetric scaffolds are instrumental in achieving asymmetry.

Other Transition Metal-Catalyzed Processes

Beyond the metals discussed above, this compound and its derivatives are particularly important in palladium-catalyzed reactions. One of the most prominent examples is the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). nih.gov This reaction is a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds. nih.gov

In Pd-AAA, a chiral ligand creates an asymmetric environment around the palladium center, which in turn influences the nucleophilic attack on the π-allylpalladium intermediate, leading to an enantiomerically enriched product. C₂-symmetric ligands, such as those derived from the this compound scaffold, have proven to be highly effective. For instance, phosphoramidite ligands incorporating a chiral pyrrolidine unit have been developed for highly enantioselective trimethylenemethane [3+2] cycloadditions. nih.gov Similarly, chiral bishydrazone ligands derived from pyrrolidines are efficient in palladium-catalyzed atroposelective cross-coupling reactions. nih.gov

The synthesis of the oxindole (B195798) alkaloid horsfiline (B180918) has been achieved using a Pd-AAA to set the key spiro(pyrrolidine-oxindole) stereocenter, demonstrating the utility of this methodology in natural product synthesis. nih.gov

Mechanism of Chiral Induction in Metal-Ligand Complexes

The mechanism of chiral induction in complexes featuring ligands like this compound relies on the transfer of stereochemical information from the C₂-symmetric ligand to the substrate via the metal center. The precise mechanism varies with the reaction type, but a common principle is the creation of a well-defined chiral pocket or space around the reactive site. nih.gov

In palladium-catalyzed asymmetric allylic alkylation, the chiral ligand, often a bidentate phosphine, chelates to the palladium atom. This creates a chiral environment that differentiates the two faces of the π-allyl intermediate and/or the two termini of the allyl system. The "wall and flap model" is often invoked to describe the steric environment created by ligands like the Trost ligand, where phenyl groups on the phosphine create a "wall" and a "flap" that sterically encumber certain trajectories of the incoming nucleophile, thus favoring attack from a less hindered direction to generate one enantiomer preferentially. thieme-connect.de The C₂-symmetry of the ligand ensures that both sides of the catalyst are stereochemically equivalent, simplifying the stereochemical analysis and often leading to higher enantioselectivities. thieme-connect.de

In asymmetric transfer hydrogenation catalyzed by Ru-diamine complexes, chiral induction is proposed to occur via a concerted, outer-sphere mechanism involving a six-membered ring transition state. nih.gov The chiral diamine ligand, coordinated to the ruthenium center, positions the substrate (ketone) and the hydride source in a specific orientation. The stereogenic centers on the diamine backbone create a chiral environment that forces the substrate to adopt a favored conformation, leading to the preferential delivery of the hydride to one of the two enantiotopic faces of the carbonyl group. nih.gov

In all cases, the rigidity and well-defined C₂-symmetry of the this compound scaffold are crucial for creating a predictable and effective chiral environment, which is essential for high levels of asymmetric induction.

2r,5r 2,5 Dimethylpyrrolidine As an Organocatalyst

Mechanism of Action in Asymmetric Organocatalysis

(2R,5R)-2,5-Dimethylpyrrolidine primarily functions through the formation of key intermediates with carbonyl compounds, activating them towards nucleophilic attack. The C2-symmetry of the catalyst plays a crucial role in creating a defined chiral environment around the reactive center, dictating the stereochemical outcome of the reaction. acs.orgacs.org

Enamine Catalysis

In enamine catalysis, the secondary amine of this compound reacts with a carbonyl compound, typically an aldehyde or a ketone, to form a nucleophilic enamine intermediate. This process involves the initial formation of a carbinolamine, followed by dehydration. The resulting enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with a wide range of electrophiles.

The stereoselectivity of the reaction is controlled by the chiral scaffold of the pyrrolidine (B122466) catalyst. The two methyl groups in the (2R,5R) positions effectively shield one face of the enamine, directing the incoming electrophile to the opposite face. This steric hindrance ensures a high degree of enantioselectivity in the product. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, this compound reacts with an α,β-unsaturated aldehyde or ketone to form a transient iminium ion. This transformation significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position.

The chiral environment created by the this compound catalyst again dictates the facial selectivity of the nucleophilic attack. The methyl groups of the pyrrolidine ring block one prochiral face of the iminium ion, forcing the nucleophile to approach from the less hindered side. This leads to the formation of a new stereocenter with high enantiomeric excess. Subsequent hydrolysis of the enamine intermediate releases the functionalized product and regenerates the catalyst for the next cycle. This activation mode is particularly effective in conjugate addition reactions, such as the Michael addition. nih.gov

Brønsted Acid/Base Activation

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Brønsted base. In the context of its catalytic cycles, it can act as an internal base to facilitate deprotonation steps. For instance, in enamine catalysis, after the initial attack of the electrophile on the enamine, the pyrrolidine nitrogen can assist in the proton transfer required to form the final product and regenerate the catalyst.

Enantioselective Transformations Mediated by this compound

The unique catalytic modes of this compound have been successfully applied to a range of important enantioselective transformations.

Michael Addition Reactions (e.g., nitromethane (B149229) to α,β-unsaturated aldehydes)

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for C-C bond formation. This compound and its derivatives have proven to be effective catalysts for the asymmetric Michael addition of nitroalkanes, such as nitromethane, to α,β-unsaturated aldehydes. nih.gov In this reaction, the catalyst activates the aldehyde through iminium ion formation, facilitating the attack of the nitronate anion.

Table 1: Asymmetric Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes Catalyzed by a cis-2,5-disubstituted Pyrrolidine Organocatalyst nih.gov

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Cinnamaldehyde | 91 | >99 |

| (E)-3-(4-chlorophenyl)acrylaldehyde | 85 | >99 |

| (E)-3-(4-methoxyphenyl)acrylaldehyde | 88 | >99 |

| (E)-3-(4-nitrophenyl)acrylaldehyde | 82 | >99 |

| (E)-hex-2-enal | 75 | 98 |

Note: Data presented is for a closely related cis-2,5-disubstituted pyrrolidine catalyst and is intended to be illustrative of the potential of this catalyst class.

Asymmetric Multicomponent Reactions

Asymmetric multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step, with the creation of multiple stereocenters. Pyrrolidine-based organocatalysts are well-suited for mediating such transformations.

Although specific examples of asymmetric multicomponent reactions catalyzed directly by this compound are not extensively documented in the reviewed literature, the principles of enamine and iminium ion catalysis are frequently exploited in the design of organocatalytic MCRs. For example, a highly diastereoselective synthesis of substituted pyrrolidines has been developed through a TiCl4-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which proceeds through a proposed pyrrolidinium (B1226570) intermediate. mdpi.com While not a direct catalysis by this compound, this highlights the utility of pyrrolidine structures in complex bond-forming cascades. The development of MCRs catalyzed by this compound remains an area with potential for future exploration.

Intramolecular Heteroatom Michael Addition

The intramolecular heteroatom Michael addition is a powerful strategy for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. The use of this compound as an organocatalyst in these reactions proceeds through the formation of a chiral enamine intermediate with the α,β-unsaturated carbonyl substrate. This enamine formation activates the substrate and provides a chiral environment for the subsequent intramolecular attack by a heteroatom nucleophile, such as a protected amine or a hydroxyl group.

While the broader class of chiral pyrrolidine derivatives is widely used for intramolecular aza-Michael reactions, specific studies detailing the use of this compound are less common. However, the underlying principles of enamine catalysis are well-established. For instance, in a generalized intramolecular aza-Michael reaction, the catalyst would react with an enone substrate containing a tethered carbamate. The resulting enamine would then be positioned for the intramolecular cyclization, with the stereochemistry of the newly formed stereocenter being directed by the chiral catalyst. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

The efficiency and stereoselectivity of such reactions are highly dependent on the catalyst structure, the nature of the substrate, and the reaction conditions. The C2 symmetry of this compound is expected to play a crucial role in minimizing the number of competing transition states, thereby leading to higher enantioselectivity.

Representative Data for Organocatalytic Intramolecular Aza-Michael Addition:

| Substrate (N-protecting group) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc-aminoenone | 20 | Toluene | 24 | 85 | 92 |

| N-Cbz-aminoenone | 20 | Dioxane | 48 | 78 | 88 |

| N-Tosyl-aminoenone | 10 | Chloroform | 36 | 91 | 95 |

This table is a representation of typical results for this reaction type and not specific to this compound.

α-Alkylation of Extended Enolates

The α-alkylation of extended enolates, such as those derived from β,γ-unsaturated α-ketoesters, is a valuable method for the construction of chiral centers at the α-position. This compound can catalyze these reactions by forming a chiral dienamine intermediate with the unsaturated ketoester. This dienamine then acts as a nucleophile, attacking an alkyl halide electrophile.

The key challenge in such reactions is to control the regioselectivity (α- vs. γ-alkylation) and the enantioselectivity of the α-alkylation. The structure of the chiral amine catalyst is paramount in directing the incoming electrophile to the α-position and controlling the facial selectivity of the attack. The steric bulk and the C2-symmetric nature of this compound are anticipated to provide a well-defined chiral pocket, favoring the formation of one enantiomer over the other.

Research in this specific area with this compound is not extensively documented in readily accessible literature. However, the general strategy of using chiral secondary amines for the α-alkylation of enolizable carbonyls is a cornerstone of organocatalysis.

Illustrative Data for α-Alkylation of Extended Enolates:

The following table illustrates the potential outcomes for the α-alkylation of a β,γ-unsaturated α-ketoester using a chiral secondary amine catalyst, based on established methodologies in the field.

| Ketoester Substrate | Alkyl Halide | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Benzyl (B1604629) bromide | 20 | THF | 75 | 90 |

| Methyl 2-oxo-4-hexenoate | Allyl iodide | 20 | CH2Cl2 | 82 | 85 |

| t-Butyl 2-oxo-4-phenylbut-3-enoate | Ethyl iodoacetate | 15 | Toluene | 68 | 93 |

This table is a representation of typical results for this reaction type and not specific to this compound.

Stereochemical Control and Selectivity (Enantioselectivity and Diastereoselectivity)

The ability of this compound to induce high levels of enantioselectivity and diastereoselectivity stems directly from its C2-symmetric and conformationally rigid structure. In the context of the reactions discussed, stereochemical control is exerted at the transition state of the key bond-forming step.

Enantioselectivity: In both intramolecular heteroatom Michael additions and α-alkylations, the catalyst forms a chiral enamine or dienamine intermediate. The two methyl groups on the pyrrolidine ring create a sterically biased environment, effectively shielding one face of the enamine. Consequently, the intramolecular nucleophilic attack or the approach of the external electrophile is directed to the more accessible face, leading to the preferential formation of one enantiomer. The degree of enantioselectivity is a reflection of the energy difference between the two diastereomeric transition states leading to the respective enantiomers.

Diastereoselectivity: When the reaction can lead to the formation of multiple stereocenters, the catalyst must also control the relative stereochemistry between them. For instance, in the α-alkylation of a prochiral enolate, the formation of two new stereocenters can result in diastereomers. The chiral environment created by this compound in the transition state can favor a specific spatial arrangement of the interacting molecules, thus leading to high diastereoselectivity. The precise diastereomeric outcome is often rationalized by considering steric and electronic interactions in the proposed transition state models.

Mechanistic Insights and Computational Studies

Theoretical Investigations of Transition State Structures

At the heart of understanding any chemical reaction lies the characterization of its transition state—the fleeting, high-energy arrangement of atoms that dictates the reaction's rate and stereochemical course. For reactions catalyzed by (2R,5R)-2,5-dimethylpyrrolidine, theoretical investigations, often employing Density Functional Theory (DFT), have been pivotal in mapping out the geometries and energies of transition state structures.

A notable application of this compound is as a chiral auxiliary in diastereoselective ortho photocycloadditions. publish.csiro.auresearchgate.net In these reactions, the pyrrolidine (B122466) moiety is covalently attached to a reactant, guiding the stereochemical outcome of the ensuing cycloaddition. Computational studies have revealed that a common intermediate is accessible from the S1 excited state, corresponding to a conical intersection between the S1 and S0 potential energy surfaces. publish.csiro.au The specific transition state structures leading to the observed diastereomers are influenced by the chiral auxiliary, with the C2-symmetric backbone of this compound effectively shielding one face of the reactive intermediate.

Computational Modeling of Reaction Pathways

Beyond single transition states, computational modeling allows for the charting of entire reaction pathways, providing a comprehensive view of the energy landscape of a catalyzed reaction. This includes the identification of intermediates, transition states, and the energy barriers connecting them.

For the aforementioned diastereoselective ortho photocycloadditions, computational models have traced the pathway from the initial photoexcitation to the final cycloadduct. publish.csiro.auresearchgate.net These models help to explain the competition between different modes of cycloaddition (ortho, meta, and para) and how the presence of the this compound auxiliary directs the reaction towards the desired ortho product. The models take into account the formation of an exciplex, an excited-state complex between the reactants, which has been proposed to be a key determinant of selectivity. publish.csiro.au

Elucidation of Stereochemical Origins

A primary goal of computational studies in asymmetric catalysis is to unravel the origins of stereoselectivity. For this compound, this involves understanding how its specific three-dimensional structure is translated into the preferential formation of one enantiomer or diastereomer over the other.

In the case of the diastereoselective ortho photocycloaddition, the stereochemical outcome is dictated by the facial selectivity in the initial bond-forming step. Computational models demonstrate that the two methyl groups of the pyrrolidine ring create a chiral pocket around the reactive center. This steric hindrance forces the incoming reactant to approach from the less hindered face, leading to the observed high diastereoselectivity. The rigidity of the pyrrolidine ring is crucial in maintaining this well-defined chiral environment throughout the reaction.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of a catalyst are governed by a delicate interplay of steric and electronic factors. Computational studies allow for the systematic dissection of these effects, providing a quantitative understanding of their contributions.

The methyl groups on the this compound ring are a clear example of steric control. Their bulkiness is a key factor in enforcing stereoselectivity. Electronically, the nitrogen atom of the pyrrolidine plays a crucial role. Its nucleophilicity is essential for the formation of key intermediates, such as enamines or iminium ions, in many organocatalytic cycles. Computational analyses can quantify the electronic properties of these intermediates and transition states, revealing how the electronic nature of the catalyst and substrates influences the reaction barrier and, consequently, the reaction rate. The substitution pattern on the reactants can also induce significant electronic differences, which in turn can direct the reaction towards a specific pathway, such as the ortho photocycloaddition over the meta pathway. publish.csiro.au

Dynamic Stereochemistry of this compound in Catalytic Cycles

While often depicted as a rigid scaffold, the this compound ring possesses a degree of conformational flexibility. Understanding the dynamic behavior of the catalyst within a catalytic cycle is essential for a complete mechanistic picture. Computational methods, including molecular dynamics simulations, can provide insights into the conformational changes that the catalyst undergoes during the reaction.

Derivatives and Analogs of 2r,5r 2,5 Dimethylpyrrolidine

N-Substituted Derivatives (e.g., N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine)

Substitution at the nitrogen atom of the (2R,5R)-2,5-dimethylpyrrolidine ring is a common strategy to modulate the steric and electronic properties of the resulting derivatives, enhancing their utility in various chemical transformations.

A prominent example is N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine . This derivative is widely employed as a chiral building block for the synthesis of complex, enantiomerically pure molecules, which are crucial in the development of pharmaceuticals. The presence of the benzyl (B1604629) group can enhance interactions with hydrophobic pockets in enzymes or receptors, making it a valuable fragment in medicinal chemistry.

The synthesis of N-substituted 2,5-dimethyl-1H-pyrrole derivatives can be achieved through methods like the Paal-Knorr pyrrole (B145914) synthesis. This reaction involves the condensation of hexa-2,5-dione with a variety of primary aliphatic and aromatic amines. mdpi.com Research has shown that this cyclocondensation can be performed efficiently in water, presenting a green and environmentally friendly synthetic route. mdpi.com Heterogeneous catalysts, such as commercially available aluminas, have also been employed to facilitate the Paal-Knorr reaction under solvent-free conditions, offering high yields, reduced reaction times, and catalyst recyclability. mdpi.comresearchgate.net

| Catalyst System | Reaction Condition | Product Yield | Reference |

| Water | Reflux | Good to Excellent | mdpi.com |

| CATAPAL 200 (Alumina) | 60 °C, 45 min, solvent-free | 68–97% | mdpi.comresearchgate.net |

Table 1: Representative Conditions for the Synthesis of N-Substituted 2,5-Dimethyl Pyrroles.

Pyrrolidine-Based Amino Alcohols and Diamines

The this compound scaffold serves as a precursor for the synthesis of more complex chiral ligands, such as amino alcohols and diamines, which are highly valued in asymmetric catalysis.

Pyrrolidine-Based Amino Alcohols: Chiral 1,2-amino alcohols are important structural motifs in many drug candidates and chiral ligands. nih.gov The synthesis of 1-Benzyl-[(2R,5R)-2,5-bis(hydroxymethyl)]pyrrolidine is a key example of a C₂-symmetric diol derived from the pyrrolidine (B122466) core. lookchem.com This compound and its analogs are synthesized from starting materials like D-mannitol and are used as building blocks in the creation of more complex molecules, including pharmaceuticals. lookchem.comacs.org The synthesis often involves multiple steps, including the formation of the pyrrolidine ring and subsequent functional group manipulations to introduce the hydroxymethyl groups. acs.org

Pyrrolidine-Based Diamines: Chiral vicinal diamines are crucial components of many catalysts and pharmaceutical compounds. sigmaaldrich.com The synthesis of diamine derivatives from the this compound scaffold can create powerful ligands for transition metal-catalyzed asymmetric reactions. For instance, (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine is a commercially available starting material used in the multi-step synthesis of complex bifunctional thiourea-amine organocatalysts. mdpi.com While direct synthesis of diamines from this compound is less commonly documented, the functionalization of related pyrrolidine structures, such as those derived from pyroglutamic acid, provides a versatile route to 2,5-disubstituted pyrrolidines that can be converted to diamines. researchgate.net

Structurally Modified Pyrrolidine Catalysts

The inherent chirality and conformational rigidity of the this compound ring make it an excellent backbone for the design of novel catalysts. Structural modifications aim to optimize catalyst efficiency and selectivity for specific asymmetric transformations. nih.gov

The pyrrolidine scaffold is a cornerstone in the field of organocatalysis, particularly in aminocatalysis. researchgate.netnih.gov Modifications often involve introducing additional functional groups that can participate in catalysis, for example, through hydrogen bonding or by creating a more defined chiral pocket. For instance, pyrrolidine-based thiourea (B124793) and sulfonamide derivatives have been developed as bifunctional organocatalysts. mdpi.com

These structurally modified catalysts have been successfully applied in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. The C₂-symmetry of the this compound core is often instrumental in achieving high levels of stereocontrol. researchgate.netacs.org The development of new catalysts often involves synthesizing a family of related structures and screening them to find the optimal catalyst for a given reaction. mdpi.com

| Catalyst Type | Asymmetric Reaction | Key Feature | Reference |

| Thiourea-amine bifunctional catalyst | Conjugate addition | Derived from (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine | mdpi.com |

| Pyrrolidinyl-camphor bifunctional catalyst | Aldol and Michael additions | Rigid bicyclic camphor (B46023) moiety as a stereocontrolling element | mdpi.com |

| N-prolyl sulfinamide catalysts | Aldol reaction | Contains two stereogenic centers for enhanced control | mdpi.com |

Table 2: Examples of Structurally Modified Pyrrolidine-Based Organocatalysts.

Synthesis and Evaluation of Related Chiral Pyrrolidine Scaffolds

The importance of C₂-symmetric 2,5-disubstituted pyrrolidines has driven the development of numerous stereoselective synthetic strategies. researchgate.netacs.org These methods can be broadly categorized into syntheses starting from the chiral pool and those employing asymmetric catalysis.

Synthesis from the Chiral Pool: Early and still relevant strategies utilize readily available chiral starting materials such as amino acids (e.g., L-pyroglutamic acid, D- or L-alanine), phenylglycinol, and carbohydrates (e.g., D-mannitol). researchgate.netacs.orgacs.org For example, Masamune and co-workers developed a concise synthesis of this compound starting from 2,5-hexanedione (B30556), which is reduced to the corresponding diol with high stereoselectivity using baker's yeast. acs.org

Asymmetric Catalytic Methods: More recent approaches rely on catalytic enantioselective transformations. These include:

Enantioselective Reduction: The catalytic reduction of diketones to chiral diols, which are then converted to pyrrolidines. researchgate.net

Catalytic Asymmetric C-H Insertion: The direct difunctionalization of a pyrrolidine moiety using rhodium(II)-catalyzed C-H insertion reactions to create C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org

Iridium-Catalyzed Allylic Substitution: A double iridium-catalyzed allylic substitution can be used to access both enantiomers of a pyrrolidine precursor, which is a significant advantage over methods that rely on less accessible chiral auxiliaries. acs.org

The evaluation of these synthesized chiral pyrrolidine scaffolds typically involves assessing their performance as chiral auxiliaries or as ligands in well-established asymmetric reactions. Their effectiveness is measured by the yield and, crucially, the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. researchgate.netacs.org

| Synthetic Strategy | Starting Material | Key Transformation | Reference |

| Chiral Pool | 2,5-Hexanedione | Biocatalytic reduction with baker's yeast | acs.org |

| Chiral Pool | L-Pyroglutamic acid | Functional group manipulations and cyclization | acs.orgacs.org |

| Asymmetric Catalysis | Hydrocarbons | Double C(sp³)–H amination | acs.org |

| Asymmetric Catalysis | N-Boc-pyrrolidine | Rhodium(II)-catalyzed C-H insertion | nih.govacs.org |

Table 3: Overview of Synthetic Strategies for Chiral 2,5-Disubstituted Pyrrolidines.

Advanced Methodologies and Future Directions in 2r,5r 2,5 Dimethylpyrrolidine Research

Integration in Cooperative and Multicatalysis Systems

The field of catalysis is increasingly moving towards complex systems that mimic the efficiency of natural enzymes. In this context, (2R,5R)-2,5-dimethylpyrrolidine is being integrated into cooperative and multicatalysis systems where multiple catalysts work in concert to achieve a desired transformation. These systems can be designed so that the catalysts operate in a tandem fashion or cooperatively, where all components are necessary for the reaction to proceed.

A notable example involves the use of a chiral β-ketoiminato cobalt(II) complex for the enantioselective reduction of diketones to produce C2-symmetrical pyrrolidines. nih.gov This highlights the potential of combining this compound-derived catalysts with metal catalysts to achieve novel reactivity. Research has also explored the self-assembly of multicatalytic systems, where non-covalent interactions bring together different catalytic units. mdpi.com This approach allows for the modular design of catalysts and the rapid optimization of reaction conditions. For instance, bidentate bipyridine ligands functionalized with prolinamide and thiourea (B124793) groups have been combined with Zn(O2CCF3)2 to create a cooperative catalytic system. mdpi.com The use of two bis-functionalized bipyridine ligands, one with prolinamide units and the other with dihydrazide units, further optimized the system, demonstrating the power of this modular approach. mdpi.com

Immobilization of this compound Catalysts for Recyclability

One approach involves the covalent attachment of the catalyst to a solid support, such as a polymer or silica (B1680970) gel. This method provides a robust linkage that prevents leaching of the catalyst into the reaction medium. Another strategy is the use of self-assembled bilayers to immobilize catalysts. mdpi.com This technique has been shown to be effective for creating stable and active catalytic systems on electrode surfaces. mdpi.com Micellar and vesicular systems, formed by the self-assembly of amphiphilic surfactant molecules, have also been employed as microreactors for catalytic reactions in water, offering a green alternative to traditional organic solvents. mdpi.com These immobilization techniques not only facilitate catalyst recycling but can also enhance catalyst stability and, in some cases, influence the selectivity of the reaction. nih.govresearchgate.net

Biocatalytic Production of Chiral Amines utilizing Pyrrolidine (B122466) Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. researchgate.netnih.govtandfonline.com Enzymes, with their high enantioselectivity and ability to operate under mild conditions, are well-suited for the production of optically pure compounds. nih.govtandfonline.com Several classes of enzymes, including transaminases, amine dehydrogenases, and imine reductases, are being explored for the synthesis of chiral amines, including those with pyrrolidine scaffolds. researchgate.net

A significant breakthrough in this area is the development of multi-enzymatic cascade processes. For example, a cascade involving a transaminase and a reductive aminase has been successfully used to synthesize enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. acs.org This one-pot process demonstrates the efficiency and elegance of biocatalytic approaches. acs.org Furthermore, directed evolution and protein engineering are being used to create enzyme variants with improved activity, stability, and substrate scope. nih.govresearchgate.net For instance, cytochrome P411 has been engineered to catalyze the intramolecular C(sp3)–H amination of organic azides to produce chiral pyrrolidine derivatives with good enantioselectivity. nih.govcaltech.edu These advancements are expanding the toolbox of biocatalysts available for the synthesis of complex chiral amines.

Emerging Applications in Complex Molecule Synthesis

The unique stereochemical properties of this compound make it a valuable building block and catalyst in the synthesis of complex molecules, including natural products and pharmaceuticals. Its C2-symmetric structure is particularly advantageous in asymmetric catalysis, where it can be used as a chiral auxiliary or as a ligand for metal catalysts. nih.gov

One notable application is in the synthesis of 2,5-diarylpyrrolidines, which are important structural motifs in many biologically active compounds. acs.org A modular and highly efficient method for the synthesis of these compounds involves the sequential bisarylation of N-Boc-pyrrolidine. acs.org This strategy allows for the rapid generation of a diverse range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. acs.org Furthermore, this compound derivatives have been used in the development of novel phosphoramidite (B1245037) ligands for enantioselective cycloaddition reactions. acs.org The ability to fine-tune the steric and electronic properties of these ligands has led to significant improvements in the efficiency and selectivity of these reactions. acs.org

Computational Design and Optimization of Novel this compound-Based Catalysts

Computational methods, particularly density functional theory (DFT), have become indispensable tools in modern catalyst design. rsc.org These methods allow researchers to gain a deeper understanding of reaction mechanisms, predict the stereochemical outcome of reactions, and design novel catalysts with improved performance.

In the context of this compound, computational studies have been used to elucidate the role of the catalyst in various transformations. For example, DFT calculations have been employed to understand the selectivity of enzyme-catalyzed C-H amination reactions that produce chiral pyrrolidines. nih.gov These calculations have shown that the binding pose of the substrate within the enzyme's active site is a key determinant of stereoselectivity. nih.gov Computational screening of catalyst libraries is another powerful application of these methods. By evaluating a large number of potential catalysts in silico, researchers can identify promising candidates for experimental investigation, thereby accelerating the catalyst development process. rsc.org This approach has been successfully applied to the design of metal dual-atom-modified catalysts for CO2 photoreduction. rsc.org

Sustainable Chemistry Aspects and Green Synthesis Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The focus is on minimizing waste, using renewable resources, and avoiding the use of hazardous substances. This compound and its derivatives are playing a role in this transition towards more sustainable chemical processes.

Biocatalytic methods for the synthesis of chiral amines, as discussed earlier, are inherently greener than many traditional chemical routes. nih.govtandfonline.comresearchgate.net They often proceed in water under mild conditions and with high atom economy. The immobilization and recycling of this compound-based catalysts also contribute to the sustainability of chemical processes by reducing catalyst waste. Furthermore, research is ongoing to develop more sustainable synthetic routes to this compound itself. One promising approach involves the use of baker's yeast for the enantioselective reduction of 2,5-hexanedione (B30556), a key intermediate in the synthesis of the pyrrolidine. acs.org This biocatalytic step offers a greener alternative to traditional chemical reductants. acs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure (2R,5R)-2,5-dimethylpyrrolidine?

- Methodology : The synthesis often involves chiral precursors or resolution techniques. For example, asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts (e.g., Rhodium complexes with phosphine ligands) can yield high enantiomeric excess (e.e.). Evidence from patent applications highlights the use of (2R,5R)-configured pyrrolidines as intermediates in multi-step syntheses, where stereochemical integrity is maintained via protecting groups and controlled reaction conditions (e.g., low temperatures, inert atmospheres) .

- Validation : Confirm enantiopurity via chiral HPLC or polarimetry. For derivatives like N-benzyl-(2R,5R)-2,5-dimethylpyrrolidine, nuclear Overhauser effect (NOE) NMR can resolve diastereomers .

Q. How can researchers safely handle this compound given its reactivity?

- Safety Protocols :

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. The compound’s amine group can react with moisture or oxygen, generating byproducts .

- Spills : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : H and C NMR distinguish stereoisomers. For example, the coupling pattern of the methyl groups in the pyrrolidine ring (δ ~1.2–1.5 ppm) confirms the (2R,5R) configuration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 100.1121 for CHN) .

- IR Spectroscopy : Amine N-H stretches (~3300 cm) and C-N vibrations (~1200 cm) confirm functional groups .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in enantioselective catalysis?

- Mechanistic Insight : The rigid pyrrolidine ring and methyl substituents create a chiral environment that coordinates metal centers (e.g., Cu, Pd), inducing asymmetry in reactions like cross-couplings or hydrogenations. For instance, (2R,5R)-configured ligands enable >90% e.e. in asymmetric allylic alkylation .

- Optimization : Adjust steric bulk by modifying substituents (e.g., aryl groups on nitrogen) to enhance enantioselectivity. Computational modeling (DFT) predicts transition-state geometries .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

- Case Study : Discrepancies in receptor binding affinity (e.g., σ-1 vs. σ-2) may arise from impurities or racemization. Solutions include:

- Repurification : Silica gel chromatography with EtOAc/hexane gradients to isolate diastereomers .

- Biological Assays : Use enantiopure samples and control for metabolic stability (e.g., liver microsome testing) .

Q. How can this compound derivatives be tailored for targeted drug delivery?

- Design Principles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.